molecular formula C12H11NO B1443274 1-(Isoquinolin-5-YL)propan-1-one CAS No. 1053656-01-1

1-(Isoquinolin-5-YL)propan-1-one

Cat. No.: B1443274
CAS No.: 1053656-01-1
M. Wt: 185.22 g/mol
InChI Key: KXAHLCOLHKNWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Isoquinolin-5-YL)propan-1-one is an organic compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis. The molecular formula of this compound is C12H11NO, and it has a molecular weight of 185.22 g/mol .

Preparation Methods

The synthesis of 1-(Isoquinolin-5-YL)propan-1-one can be achieved through several methods:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing environmental impact.

Chemical Reactions Analysis

1-(Isoquinolin-5-YL)propan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid and halogens.

Comparison with Similar Compounds

1-(Isoquinolin-5-YL)propan-1-one can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern on the isoquinoline ring, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

1-isoquinolin-5-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-12(14)11-5-3-4-9-8-13-7-6-10(9)11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAHLCOLHKNWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695108
Record name 1-(Isoquinolin-5-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-01-1
Record name 1-(Isoquinolin-5-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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